molecular formula C9H11ClN2 B1386445 (2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine CAS No. 1155017-73-4

(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine

Cat. No.: B1386445
CAS No.: 1155017-73-4
M. Wt: 182.65 g/mol
InChI Key: FCLPHGLCHCUBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and an amine group attached to a cyclopropylmethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine typically involves the reaction of 2-chloro-3-pyridinamine with cyclopropylmethylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidine derivatives.

Scientific Research Applications

(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-pyridinamine: A precursor in the synthesis of (2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine.

    Ethyl 2-chloro-3-pyridylglyoxylate: Another pyridine derivative with different functional groups.

    (2-Chloro-pyridin-3-yl)-hydrazine: A compound with a hydrazine group instead of an amine group.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7,12H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLPHGLCHCUBEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine
Reactant of Route 2
Reactant of Route 2
(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine
Reactant of Route 3
Reactant of Route 3
(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine
Reactant of Route 4
Reactant of Route 4
(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine
Reactant of Route 5
Reactant of Route 5
(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine
Reactant of Route 6
Reactant of Route 6
(2-Chloro-pyridin-3-yl)-cyclopropylmethyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.